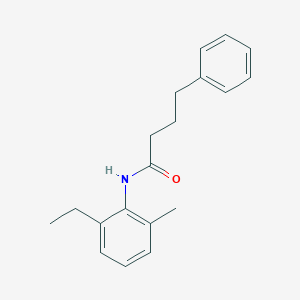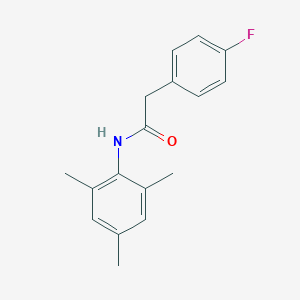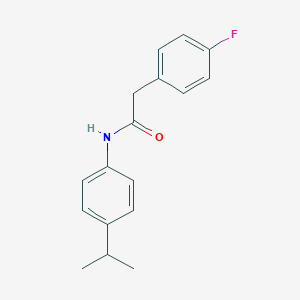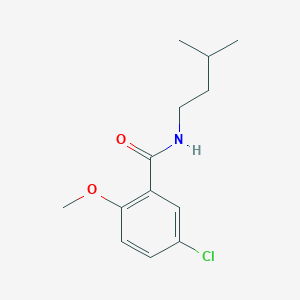
5-chloro-N-isopentyl-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-isopentyl-2-methoxybenzamide, also known as CIQ, is a chemical compound that has gained significant attention in the scientific research community. It is a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily found in the immune system. CIQ has been studied for its potential therapeutic applications in various diseases, including inflammation, cancer, and neurodegenerative disorders.
Mecanismo De Acción
5-chloro-N-isopentyl-2-methoxybenzamide selectively binds to the CB2 receptor, which is primarily found in the immune system. Upon binding, 5-chloro-N-isopentyl-2-methoxybenzamide activates the CB2 receptor, leading to a cascade of downstream signaling events. These signaling events ultimately lead to the anti-inflammatory, anti-tumor, and neuroprotective effects observed with 5-chloro-N-isopentyl-2-methoxybenzamide.
Biochemical and Physiological Effects:
5-chloro-N-isopentyl-2-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. Additionally, 5-chloro-N-isopentyl-2-methoxybenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 5-chloro-N-isopentyl-2-methoxybenzamide has been shown to protect against neuronal damage in various neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-chloro-N-isopentyl-2-methoxybenzamide in lab experiments is its selectivity for the CB2 receptor. This selectivity allows for more targeted studies of the CB2 receptor and its potential therapeutic applications. Additionally, 5-chloro-N-isopentyl-2-methoxybenzamide has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of using 5-chloro-N-isopentyl-2-methoxybenzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 5-chloro-N-isopentyl-2-methoxybenzamide. One potential direction is the development of 5-chloro-N-isopentyl-2-methoxybenzamide-based therapeutics for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-chloro-N-isopentyl-2-methoxybenzamide and its downstream signaling events. Furthermore, studies are needed to determine the optimal dosage and administration of 5-chloro-N-isopentyl-2-methoxybenzamide for its potential therapeutic applications.
Métodos De Síntesis
5-chloro-N-isopentyl-2-methoxybenzamide can be synthesized through a multistep process that involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with isopentylamine and 5-chloro-2-aminobenzamide to produce 5-chloro-N-isopentyl-2-methoxybenzamide.
Aplicaciones Científicas De Investigación
5-chloro-N-isopentyl-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 5-chloro-N-isopentyl-2-methoxybenzamide has been shown to have anti-tumor effects in various cancer cell lines, making it a potential candidate for the treatment of cancer. Furthermore, 5-chloro-N-isopentyl-2-methoxybenzamide has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C13H18ClNO2 |
|---|---|
Peso molecular |
255.74 g/mol |
Nombre IUPAC |
5-chloro-2-methoxy-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C13H18ClNO2/c1-9(2)6-7-15-13(16)11-8-10(14)4-5-12(11)17-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,16) |
Clave InChI |
KEGRIZFESDCCEA-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=C(C=CC(=C1)Cl)OC |
SMILES canónico |
CC(C)CCNC(=O)C1=C(C=CC(=C1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(acetylamino)phenyl]decanamide](/img/structure/B290960.png)

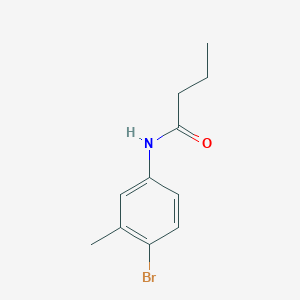
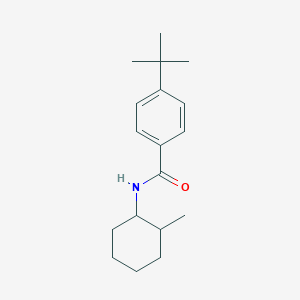
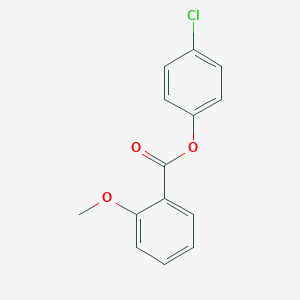

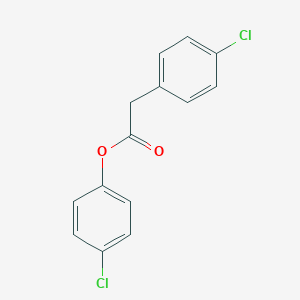
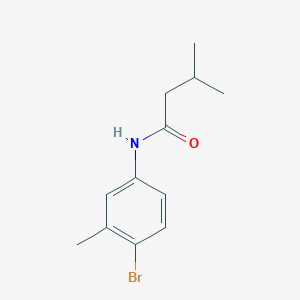

![Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate](/img/structure/B290974.png)

